molecular formula C12H22N2O3S B2646432 tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2445792-22-1

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2646432
CAS No.: 2445792-22-1
M. Wt: 274.38
InChI Key: QRMGFGSNAPUGRI-UHFFFAOYSA-N
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Description

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an imino group, an oxo group, and a thia-azaspiro framework

Preparation Methods

The synthesis of tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of Functional Groups: The tert-butyl, imino, and oxo groups are introduced through various chemical reactions, such as alkylation, imination, and oxidation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

tert-butyl2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but lacks the imino and thia groups.

    tert-butyl 2-amino-2lambda6-thia-7-azaspiro[3.5]non-1-ene-7-carboxylate 2-oxide: Contains an amino group instead of an imino group.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-imino-2-oxo-2λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)8-18(13,16)9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMGFGSNAPUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=N)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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